2-Ethoxy-4-formylphenyl benzenesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formylphenyl benzenesulfonate typically involves the reaction of phenols with sulfonyl chlorides in the presence of a base. A common method includes using N-fluorobenzenesulfonimide (NFSI) and catalytic potassium fluoride (KF) under mild reaction conditions. This approach offers high yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using sulfonyl chlorides and phenolic compounds. The reaction conditions are optimized to ensure high purity and yield, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formylphenyl benzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-Ethoxy-4-formylphenyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formylphenyl benzenesulfonate involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to form stable intermediates with nucleophiles, leading to various chemical transformations. The pathways involved include the formation of benzenonium intermediates and subsequent substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-formylphenyl 1-benzenesulfonate: Similar in structure but may have different reactivity and applications.
Ethylvanillin benzenesulfonate: Shares the ethylvanillin group but differs in the sulfonate moiety.
Uniqueness
2-Ethoxy-4-formylphenyl benzenesulfonate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-2-19-15-10-12(11-16)8-9-14(15)20-21(17,18)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVDHYPRUBSMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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